1-(methylsulfonyl)-N-[1-(2,3,4,6-tetrafluorobenzyl)-1H-pyrazol-4-yl]piperidine-4-carboxamide
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Overview
Description
1-(METHYLSULFONYL)-N~4~-[1-(2,3,4,6-TETRAFLUOROBENZYL)-1H-PYRAZOL-4-YL]-4-PIPERIDINECARBOXAMIDE is a complex organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features a piperidinecarboxamide core, substituted with a pyrazolyl group and a tetrafluorobenzyl moiety, making it a subject of interest in medicinal chemistry and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(METHYLSULFONYL)-N~4~-[1-(2,3,4,6-TETRAFLUOROBENZYL)-1H-PYRAZOL-4-YL]-4-PIPERIDINECARBOXAMIDE typically involves multi-step organic reactions. A common synthetic route includes:
Formation of the Pyrazole Ring: Starting with a suitable hydrazine derivative, the pyrazole ring is formed through cyclization with a diketone or an equivalent compound under acidic or basic conditions.
Introduction of the Tetrafluorobenzyl Group: The pyrazole intermediate is then alkylated with a tetrafluorobenzyl halide in the presence of a base such as potassium carbonate.
Formation of the Piperidinecarboxamide Core: The piperidine ring is synthesized separately, often starting from a piperidine derivative, which is then coupled with the pyrazole intermediate using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.
Methylsulfonylation: Finally, the methylsulfonyl group is introduced via sulfonylation using methylsulfonyl chloride in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to improve yield and purity. This includes the use of continuous flow reactors for better control over reaction conditions and the implementation of purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
1-(METHYLSULFONYL)-N~4~-[1-(2,3,4,6-TETRAFLUOROBENZYL)-1H-PYRAZOL-4-YL]-4-PIPERIDINECARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, potentially leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride (LiAlH4) to reduce specific functional groups within the molecule.
Substitution: Nucleophilic substitution reactions can occur, especially at the positions adjacent to the fluorine atoms on the benzyl ring, using nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Bases: Potassium carbonate, triethylamine.
Coupling Reagents: EDCI, DCC (dicyclohexylcarbodiimide).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while nucleophilic substitution could introduce various functional groups into the benzyl ring.
Scientific Research Applications
1-(METHYLSULFONYL)-N~4~-[1-(2,3,4,6-TETRAFLUOROBENZYL)-1H-PYRAZOL-4-YL]-4-PIPERIDINECARBOXAMIDE has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a pharmacological agent, particularly in the development of drugs targeting specific enzymes or receptors.
Biological Research: The compound is used in biochemical assays to study enzyme inhibition and receptor binding.
Material Science: Due to its unique structural properties, it is explored for use in the development of novel materials with specific electronic or optical properties.
Industrial Applications: It may be used as an intermediate in the synthesis of more complex molecules or as a catalyst in certain chemical reactions.
Mechanism of Action
The mechanism of action of 1-(METHYLSULFONYL)-N~4~-[1-(2,3,4,6-TETRAFLUOROBENZYL)-1H-PYRAZOL-4-YL]-4-PIPERIDINECARBOXAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The tetrafluorobenzyl group enhances its binding affinity through hydrophobic interactions, while the pyrazole and piperidine moieties contribute to its overall stability and specificity. The methylsulfonyl group can participate in hydrogen bonding, further stabilizing the compound’s interaction with its target.
Comparison with Similar Compounds
Similar Compounds
1-(METHYLSULFONYL)-6,8-DINITRO-1,2,3,4-TETRAHYDROQUINOLINE: Another compound with a methylsulfonyl group, but with different core structures and functional groups.
1-(METHYLSULFONYL)-1,2,3,4-TETRAHYDRO-4-QUINOLINOL: Similar in having a methylsulfonyl group, but with a quinolinol core.
Uniqueness
1-(METHYLSULFONYL)-N~4~-[1-(2,3,4,6-TETRAFLUOROBENZYL)-1H-PYRAZOL-4-YL]-4-PIPERIDINECARBOXAMIDE is unique due to its combination of a tetrafluorobenzyl group with a pyrazole and piperidinecarboxamide core. This unique structure imparts specific chemical and biological properties, making it a valuable compound for targeted research applications.
This detailed overview provides a comprehensive understanding of 1-(METHYLSULFONYL)-N~4~-[1-(2,3,4,6-TETRAFLUOROBENZYL)-1H-PYRAZOL-4-YL]-4-PIPERIDINECARBOXAMIDE, covering its synthesis, reactions, applications, and comparisons with similar compounds
Properties
Molecular Formula |
C17H18F4N4O3S |
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Molecular Weight |
434.4 g/mol |
IUPAC Name |
1-methylsulfonyl-N-[1-[(2,3,4,6-tetrafluorophenyl)methyl]pyrazol-4-yl]piperidine-4-carboxamide |
InChI |
InChI=1S/C17H18F4N4O3S/c1-29(27,28)25-4-2-10(3-5-25)17(26)23-11-7-22-24(8-11)9-12-13(18)6-14(19)16(21)15(12)20/h6-8,10H,2-5,9H2,1H3,(H,23,26) |
InChI Key |
DLZVEXBSIJFHTH-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)(=O)N1CCC(CC1)C(=O)NC2=CN(N=C2)CC3=C(C(=C(C=C3F)F)F)F |
Origin of Product |
United States |
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